molecular formula C7H19N3OSi B1612641 CID 16217004 CAS No. 1173022-96-2

CID 16217004

Cat. No. B1612641
M. Wt: 189.33 g/mol
InChI Key: ATGFPFRQSUWZOA-UHFFFAOYSA-N
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Description

CID 16217004 is a unique chemical entity that has been studied extensively for its potential applications in laboratory experiments. This chemical entity is commonly referred to as a “synthetic peptide” due to its structure, which is composed of a series of amino acids that are chemically linked together. CID 16217004 has been studied for its ability to bind to specific molecules, as well as its potential to modulate physiological processes. This review will summarize the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for CID 16217004.

Scientific Research Applications

Chemically Induced Dimerization in Cellular Studies

Chemically induced dimerization (CID) has been a pivotal tool in cellular biology research, especially for studying protein functions with precise spatiotemporal control. The development of orthogonal and reversible CID systems has enabled researchers to manipulate protein function with unprecedented accuracy. This technique is primarily used in dissecting signal transductions and has been extended to study membrane and protein trafficking (Voss, Klewer, & Wu, 2015).

Photoactivatable Proteins and CID

CID has been utilized in conjunction with photoactivatable proteins to probe dynamic biological processes. The development of a novel chemical inducer of protein dimerization that can be rapidly activated and deactivated with light at two orthogonal wavelengths has been demonstrated. This method is effective in controlling peroxisome transport and mitotic checkpoint signaling in living cells, showcasing the potential of CID in cellular biology (Aonbangkhen et al., 2018).

Applications in Proteomics

CID has also found applications in the field of proteomics, particularly in mass spectrometry for peptide sequencing. Collision-induced dissociation (CID) is used in tandem mass spectrometry for the structural characterization of proteins. This technique assists in determining peptide sequences and has become integral in the analysis of protein mixtures (Medzihradszky & Chalkley, 2015).

CID in Archaeological Science

CIDOC CRM and its extensions, including CRMsci and CRMdig, are utilized for documenting scientific experiments in archaeological investigations. This method helps in analyzing the nature of archaeological experiments and documenting their important aspects, demonstrating the versatility of CID in different scientific domains (Niccolucci, 2017).

Gene Regulation with PROTAC-CID Systems

Recent advancements in gene regulation through PROTAC-based CID systems have been made. These systems are engineered for inducible gene regulation and gene editing, allowing fine-tuning of gene expression and digital inducibility in genome manipulation. This highlights the expanding scope of CID in molecular biology and genetics (Ma et al., 2023).

properties

InChI

InChI=1S/C7H19N3.OSi/c1-2-4-9-6-7-10-5-3-8;1-2/h9-10H,2-8H2,1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGFPFRQSUWZOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCNCCN.O=[Si]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19N3OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584216
Record name PUBCHEM_16217004
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16217004

CAS RN

1173022-96-2
Record name PUBCHEM_16217004
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173022-96-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.